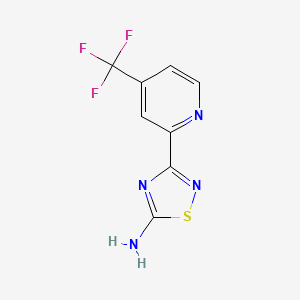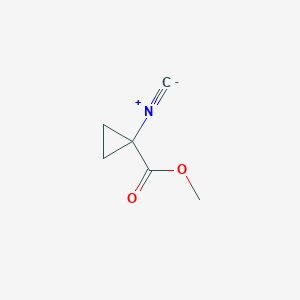
Methyl-(-1-isocyanocyclo-propyl)carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(-1-isocyanocyclo-propyl)carboxylate is an organic compound that belongs to the class of carboxylate esters. This compound is characterized by the presence of a methyl ester group attached to a cyclopropyl ring, which is further substituted with an isocyanate group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(-1-isocyanocyclo-propyl)carboxylate typically involves the reaction of cyclopropylcarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-(-1-isocyanocyclo-propyl)carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Urea or carbamate derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-(-1-isocyanocyclo-propyl)carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl-(-1-isocyanocyclo-propyl)carboxylate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme activity, protein function, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyclopropylcarboxylate: Lacks the isocyanate group, making it less reactive.
Cyclopropyl isocyanate: Does not have the ester group, limiting its solubility and reactivity in certain reactions.
Methyl isocyanate: More volatile and toxic, with different reactivity profiles.
Uniqueness
Methyl-(-1-isocyanocyclo-propyl)carboxylate is unique due to the combination of the cyclopropyl ring, ester group, and isocyanate functionality
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
methyl 1-isocyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H7NO2/c1-7-6(3-4-6)5(8)9-2/h3-4H2,2H3 |
InChI-Schlüssel |
NMJKNWWIYIZUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


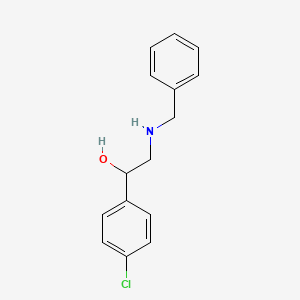
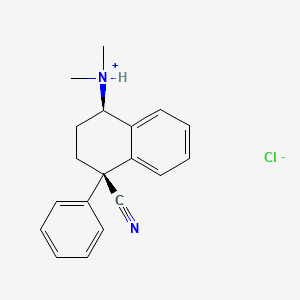
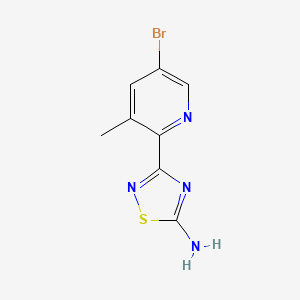






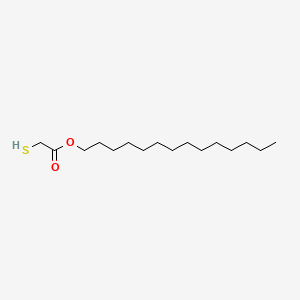
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)
